Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-
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Overview
Description
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- is an organic compound with the molecular formula C16H18N2O2. This compound is known for its unique structure, which includes a methoxy group, a phenylmethylamino group, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- typically involves the reaction of 4-methoxy-3-nitroaniline with benzylamine, followed by reduction and acetylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the phenylmethylamino group.
N-(3-amino-4-methoxyphenyl)acetamide: Contains an amino group instead of the phenylmethylamino group.
Uniqueness
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52258-02-3 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[3-(benzylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(19)18-14-8-9-16(20-2)15(10-14)17-11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI Key |
YVYKCBBUIXNBDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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